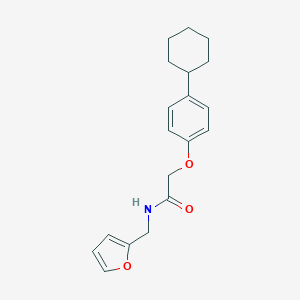
5-bromo-2-chloro-N-(2-methylquinolin-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-chloro-N-(2-methylquinolin-5-yl)benzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the benzamide family and is commonly used as a research tool in the field of biochemistry and pharmacology.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-(2-methylquinolin-5-yl)benzamide involves the inhibition of protein kinases by binding to the ATP-binding site of the enzyme. This results in the disruption of the phosphorylation process and the downstream signaling pathways that are involved in various cellular processes. The inhibition of protein kinases by 5-bromo-2-chloro-N-(2-methylquinolin-5-yl)benzamide has been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-2-chloro-N-(2-methylquinolin-5-yl)benzamide are dependent on the specific enzymes that are inhibited by the compound. Inhibition of protein kinases by 5-bromo-2-chloro-N-(2-methylquinolin-5-yl)benzamide has been shown to induce apoptosis and autophagy in cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the activity of certain enzymes such as p38 MAPK and JNK.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-bromo-2-chloro-N-(2-methylquinolin-5-yl)benzamide in lab experiments is its specificity towards certain enzymes such as protein kinases. This allows for a more targeted approach in studying the role of these enzymes in various cellular processes. However, one limitation of using this compound is its potential toxicity towards normal cells, which can limit its use in certain experiments.
Future Directions
There are several future directions for the research of 5-bromo-2-chloro-N-(2-methylquinolin-5-yl)benzamide. One potential direction is the development of more potent and selective inhibitors of protein kinases for the treatment of cancer and other diseases. Additionally, the use of this compound in combination with other drugs or therapies could potentially enhance its efficacy and reduce its toxicity towards normal cells. Further research is also needed to fully understand the mechanisms of action and biochemical and physiological effects of this compound.
Synthesis Methods
The synthesis of 5-bromo-2-chloro-N-(2-methylquinolin-5-yl)benzamide involves the reaction of 2-chloro-5-bromo-benzoic acid with 2-methylquinoline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature for several hours. The resulting product is purified using column chromatography to obtain pure 5-bromo-2-chloro-N-(2-methylquinolin-5-yl)benzamide.
Scientific Research Applications
5-bromo-2-chloro-N-(2-methylquinolin-5-yl)benzamide has been widely used as a research tool in the field of biochemistry and pharmacology. This compound is known to inhibit the activity of certain enzymes such as protein kinases, which are involved in various cellular processes such as cell growth, differentiation, and apoptosis. It has been shown to have potential applications in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders.
properties
Molecular Formula |
C17H12BrClN2O |
|---|---|
Molecular Weight |
375.6 g/mol |
IUPAC Name |
5-bromo-2-chloro-N-(2-methylquinolin-5-yl)benzamide |
InChI |
InChI=1S/C17H12BrClN2O/c1-10-5-7-12-15(20-10)3-2-4-16(12)21-17(22)13-9-11(18)6-8-14(13)19/h2-9H,1H3,(H,21,22) |
InChI Key |
ZJSLXSWZXIISGM-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=C(C=CC(=C3)Br)Cl |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=C(C=CC(=C3)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(isobutyrylamino)-2-methylphenyl]benzamide](/img/structure/B243996.png)
![N-{4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B243997.png)
![N-[4-[[2-(2-chlorophenoxy)acetyl]amino]-2-methoxyphenyl]thiophene-2-carboxamide](/img/structure/B244000.png)
![N-(4-{[(4-chloro-2-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B244001.png)
![N-{4-[(2-phenylacetyl)amino]phenyl}pentanamide](/img/structure/B244006.png)
![N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-methylbenzamide](/img/structure/B244008.png)
![N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244009.png)
![N-(4-chloro-3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B244010.png)
![4-(benzyloxy)-N-[2-chloro-5-(propionylamino)phenyl]benzamide](/img/structure/B244012.png)
![N-[2-chloro-5-(propanoylamino)phenyl]-4-ethylbenzamide](/img/structure/B244013.png)
![2,6-dimethoxy-N-[4-(morpholin-4-yl)phenyl]benzamide](/img/structure/B244016.png)
![N-[1-(1-adamantyl)ethyl]-4-cyano-2-fluorobenzamide](/img/structure/B244020.png)

![3-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B244023.png)